
Optimizing Undecyl-maltoside concentration for
protein stability

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
Undecyl-maltoside;Undecyl b-D-

maltopyranoside

CAS No.: 170552-39-3

Cat. No.: B068634 Get Quote

Technical Support Center: Undecyl-Maltoside
(UDM) Optimization
Topic: Optimizing Undecyl-Maltoside Concentration for
Protein Stability
Current Status: Operational Agent: Senior Application Scientist (Structural Biology Division)

Welcome to the UDM Optimization Hub
You are likely here because n-Dodecyl-β-D-maltoside (DDM) yielded "mushy" diffraction or

excessive background in Cryo-EM, but n-Decyl-β-D-maltoside (DM) denatured your protein.

n-Undecyl-β-D-maltoside (UDM) is the "Goldilocks" detergent (C11). It offers a tighter micelle

size (~50 kDa) than DDM (~72 kDa) for better crystal packing and particle resolution, while

maintaining a lower Critical Micelle Concentration (CMC) than DM, providing superior

stabilizing power.

This guide is structured to help you calibrate UDM concentration precisely, avoiding the

common pitfalls of aggregation (too little) and denaturation/delipidation (too much).
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Part 1: The Critical Parameters (Know Your Reagent)
Before pipetting, you must internalize the physical chemistry of UDM. "Standard" protocols

often fail because they ignore how buffer conditions shift these values.

Table 1: UDM Physicochemical Specifications

Parameter Value Practical Implication

Molecular Formula C₂₃H₄₄O₁₁
Non-ionic, maltose
headgroup.

CMC (H₂O) ~0.59 mM (0.029% w/v)

CRITICAL: This is the

minimum to keep the detergent

soluble. Below this, monomers

exist; above this, micelles

form.

CMC (0.15M NaCl) ~0.45 mM (0.022% w/v)

Ionic strength lowers the CMC.

In high salt, you need less

UDM than you think.

Micelle Size ~50 kDa

Smaller than DDM (72 kDa).

Better for visualizing small

domains in Cryo-EM.

Aggregation Number ~71
The number of monomers per

micelle.

| HLB Number | ~13-14 | Hydrophilic-Lipophilic Balance. Indicates good water solubility but

strong membrane extraction potential. |
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Expert Insight: Never rely on the bottle's CMC value alone. If your buffer has high salt

(>300mM) or glycerol (>10%), the effective CMC shifts. Always calculate your working

concentration based on 3x CMC for purification and 1.5x - 2x CMC for Cryo-EM grids.

Part 2: Solubilization & Exchange Protocols
User Query:"I am switching from DDM to UDM. How do I perform the exchange without

precipitating my protein?"

The Protocol: Direct solubilization from the membrane with UDM is often too harsh or

expensive. The standard industry workflow is Solubilize in DDM -> Exchange to UDM.

Step-by-Step Exchange Workflow
Bind: Bind your DDM-solubilized protein to your affinity resin (Ni-NTA/FLAG/Strep).

Wash 1 (Hybrid): Wash with 10 CV (Column Volumes) of buffer containing 0.05% DDM +

0.03% UDM.

Why? This creates a mixed micelle phase, preventing shock.

Wash 2 (Full Exchange): Wash with 20 CV of buffer containing 0.06% UDM (approx 2x

CMC).

Note: You must exceed the CMC to drive the equilibrium away from DDM.

Elution: Elute in buffer containing 0.045% - 0.06% UDM.

Crucial: Do not drop below 1.5x CMC during elution, or the protein may aggregate as it

comes off the column.

Visualizing the Stability-Resolution Trade-off
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Figure 1: The "Goldilocks" selection logic. UDM bridges the gap between the stability of DDM

and the structural rigidity of DM.

Part 3: Troubleshooting Stability (The FSEC Screen)
User Query:"My protein is in UDM but looks polydisperse or aggregates over time. How do I

optimize the concentration?"

The Solution: You must determine the Thermal Stability Limit of your protein in UDM. We use

Fluorescence-Detection Size-Exclusion Chromatography (FSEC).[1]

The FSEC Optimization Protocol
Prerequisite: GFP-fusion protein or Tryptophan fluorescence detection.

Prepare Aliquots: Divide your UDM-purified protein into 4 aliquots (50 µL each).

Concentration Gradient: Adjust UDM concentration in each aliquot:

A: 0.03% (~1x CMC - Risky, but clean)

B: 0.06% (~2x CMC - Standard)

C: 0.12% (~4x CMC - High stability, potentially delipidating)

D: 0.06% UDM + 0.001% CHS (Cholesteryl Hemisuccinate - Lipid doping)
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Heat Stress: Incubate all samples at 37°C for 30 minutes. (If your protein is thermophilic, use

50°C; if psychrophilic, use 25°C).

Analyze: Inject 20 µL onto a SEC column (e.g., Superose 6) connected to a fluorescence

detector.

Interpretation:

Sharp Peak (Monodisperse): Stable condition.

Void Peak: Aggregation -> Increase UDM or Add CHS.

Broad/Shifted Peak: Unfolding/Delipidation -> Decrease UDM or switch back to DDM.

Workflow Diagram: The Stability Loop
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Figure 2: FSEC Decision Matrix. Use this iterative loop to define the specific UDM

concentration required for your target.

Part 4: Downstream Compatibility (Cryo-EM &
Crystallography)
User Query:"I see empty micelles in my Cryo-EM micrographs. How do I fix this?"

The Issue: UDM has a higher CMC than DDM. If you concentrate your protein using a

centrifugal filter (e.g., Amicon), the UDM micelles (50 kDa) may concentrate alongside your

protein if the membrane cutoff is too small (e.g., 30 kDa or 50 kDa MWCO), leading to a

"detergent soup."

Troubleshooting Guide:

The "Empty Micelle" Fix:

Use 100 kDa MWCO Filters: Since UDM micelles are ~50 kDa, a 100 kDa cutoff allows

empty micelles to pass through while retaining your protein complex (assuming >100

kDa).

Final Buffer Exchange: In the final Size Exclusion Chromatography (SEC) step before grid

freezing, lower the UDM concentration to 0.04% (approx 1.3x CMC).

Why? You only need enough detergent to cover the hydrophobic belt. Excess free

detergent increases background noise.

The "Air-Water Interface" Fix:

If particles are denaturing at the air-water interface, UDM alone might not be shielding

enough.

Add Fluorinated Surfactants: Add 0.005% Fluorinated Octyl Maltoside (FOM) immediately

before blotting. FOM creates a monolayer at the surface, protecting the UDM-encased

protein [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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